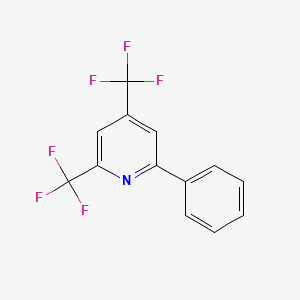
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(quinolylpropanoyl)-N-phenylhydrazine-1-carbothioamide with aqueous sodium hydroxide and concentrated sulfuric acid. This reaction is economically efficient and yields the target product in high yields (85–98%) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective starting materials and the implementation of green chemistry principles are often prioritized to ensure sustainability and economic viability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide
- N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
Uniqueness
N-(4-Phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
928137-28-4 |
|---|---|
Molekularformel |
C11H12N4OS |
Molekulargewicht |
248.31 g/mol |
IUPAC-Name |
N-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C11H12N4OS/c1-2-9(16)12-10-13-14-11(17)15(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,17)(H,12,13,16) |
InChI-Schlüssel |
WLFQSUVUTBIETD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NNC(=S)N1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)






![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)


![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
